molecular formula C7H5F3N2O3 B577770 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine CAS No. 1214343-07-3

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B577770
CAS No.: 1214343-07-3
M. Wt: 222.123
InChI Key: VZGHMCGCQCEIRQ-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine (CAS 1214343-07-3) is a nitropyridine derivative with a molecular formula of C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure incorporates two key functional groups: a nitro group and a trifluoromethyl group attached to a methoxypyridine ring, making it a multifunctional intermediate for various chemical transformations . The nitro group on the pyridine ring is a powerful activating moiety that facilitates nucleophilic aromatic substitution reactions . This reactivity is particularly valuable for creating novel chemical space, as the nitro group can be selectively displaced by sulfur-based nucleophiles, such as thiols, to generate 3-alkylsulfanylpyridine derivatives, even in the presence of other potential leaving groups on the ring . The presence of the trifluoromethyl group is of significant interest in the development of active ingredients. This moiety is commonly found in both agrochemicals and pharmaceuticals due to its ability to influence the molecule's metabolic stability, lipophilicity, and overall biological activity . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules with potential applications in the development of crop protection agents, pharmaceuticals, and functional organic materials . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-3-nitro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c1-15-6-5(12(13)14)2-4(3-11-6)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGHMCGCQCEIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673513
Record name 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214343-07-3
Record name 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine typically involves the nitration of 2-methoxy-5-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the use of N-fluoropyridinium salts as efficient precursors in the synthesis of substituted pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitrobenzotrifluoride
  • 2-Methoxy-5-nitro-3-(trifluoromethyl)pyridine

Uniqueness

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity compared to other similar compounds .

Biological Activity

2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C7H6F3N2O3
  • Molecular Weight : 177.12 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group, a nitro group, and a trifluoromethyl group, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its structural features:

  • Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes.
  • Reactive Intermediates : The nitro group can undergo reduction to generate reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains and fungi. In comparative studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been evaluated for its anticancer potential across several human cancer cell lines. Notably, it demonstrated significant antiproliferative activity against:

  • Liver Cancer (SK-Hep-1)
  • Breast Cancer (MDA-MB-231)
  • Gastric Cancer (NUGC-3)

Table 1 summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
SK-Hep-16.0
MDA-MB-2315.5
NUGC-34.8

Anti-inflammatory and Cytotoxic Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Case Studies

  • Anticancer Activity in Human Cell Lines :
    • A study assessed the cytotoxicity of various nitropyridine derivatives, including this compound. It was found to be effective in inhibiting cell growth in multiple cancer types, with notable selectivity for liver and breast cancer cells .
  • Antimicrobial Screening :
    • In a comprehensive screening against common pathogens, the compound exhibited moderate antibacterial activity at concentrations ranging from 100 to 200 µg/mL. It was less effective than standard antibiotics but showed promise as a lead compound for further modification.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Methoxy-5-nitrobenzotrifluorideMethoxy and nitro groupsModerate antimicrobial
2-Methoxy-6-(trifluoromethyl)pyridinDifferent substitution patternAnticancer activity
2-Methoxy-3-nitropyridineLacks trifluoromethyl groupLower lipophilicity

The presence of the trifluoromethyl group in this compound significantly enhances its stability and biological activity compared to other derivatives.

Q & A

Basic: What are the standard synthetic routes for 2-Methoxy-3-nitro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence product yield?

Answer:
The synthesis of this compound typically involves sequential functionalization of pyridine precursors. A validated approach (adapted from similar trifluoromethylpyridines) includes:

  • Step 1: Nitration of a methoxy-substituted pyridine precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group .
  • Step 2: Trifluoromethylation via halogen exchange (e.g., using CF₃Cu reagents) or radical-mediated methods .
    Key factors affecting yield:
  • Temperature: Excessive heat during nitration can lead to decomposition; yields drop from ~75% to <50% at >20°C .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency by stabilizing reactive intermediates .
  • Purification: Column chromatography with silica gel and ethyl acetate/hexane (1:4) achieves >95% purity .

Basic: How do the electronic effects of the methoxy, nitro, and trifluoromethyl groups influence the reactivity of this pyridine derivative in electrophilic substitution reactions?

Answer:
The substituents exhibit competing electronic effects:

  • Methoxy (-OMe): Strongly electron-donating (+M effect), directs electrophiles to ortho/para positions.
  • Nitro (-NO₂): Electron-withdrawing (-I, -M), deactivates the ring and directs meta.
  • Trifluoromethyl (-CF₃): Electron-withdrawing (-I), weakly deactivating but enhances stability at the para position .
    Example: In bromination, the methoxy group dominates, favoring substitution at C-4 (para to -OMe), while the nitro group reduces reactivity at C-2/C-6. Computational studies (DFT) predict a regioselectivity ratio of 8:1 for C-4 vs. C-6 bromination .

Advanced: What strategies can mitigate competing substituent effects during functionalization reactions?

Answer:
Strategy 1: Use directing groups (e.g., boronic esters) to override inherent substituent effects. For example, introducing a boronate at C-4 enables Suzuki-Miyaura coupling at this position despite the methoxy group’s ortho/para preference .
Strategy 2: Sequential protection/deprotection. Temporarily protecting the methoxy group (e.g., as a silyl ether) allows nitro-directed reactions .
Case Study: Fluorination at C-6 (meta to -NO₂) achieved 65% yield using Selectfluor® after methoxy protection, versus <10% without protection .

Advanced: How can discrepancies in reported reaction yields for fluorination steps be resolved through kinetic and mechanistic studies?

Answer:
Discrepancies often arise from unoptimized fluorinating agents or side reactions. A systematic approach includes:

  • Kinetic profiling: Monitor reaction progress via ¹⁹F NMR to identify intermediates. For example, CF₃Cu intermediates degrade at >60°C, reducing yields .
  • Mechanistic analysis: Radical trapping experiments (e.g., TEMPO) confirm whether fluorination proceeds via radical pathways, which require initiators like AIBN .
    Data: Under optimized conditions (CF₃I/CuI/DMF, 50°C), fluorination yields increase from 30% to 58% .

Methodological: What spectroscopic and chromatographic techniques are optimal for characterizing and quantifying this compound in complex mixtures?

Answer:

  • ¹H/¹³C NMR: Assign substituent positions using coupling constants (e.g., J₃,5 = 2.1 Hz confirms meta relationship between -NO₂ and -CF₃) .
  • LC-MS/MS: Electrospray ionization (ESI+) in MRM mode (m/z 238 → 155) achieves a detection limit of 0.1 ng/mL in biological matrices .
  • X-ray crystallography: Resolves ambiguity in regiochemistry; the nitro group’s dihedral angle (12° from the pyridine plane) confirms minimal conjugation .

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